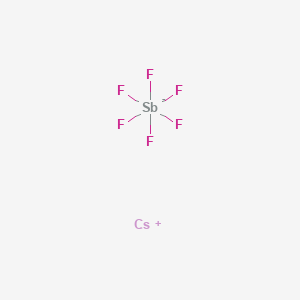
Caesium hexafluoroantimonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caesium hexafluoroantimonate is a chemical compound with the formula Cs[SbF6]. It is known for its unique properties and applications in various fields of science and industry. This compound is a salt composed of cesium cations and hexafluorostiboranuide anions, and it is often used in research and industrial processes due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Caesium hexafluoroantimonate can be synthesized through the reaction of cesium fluoride with antimony pentafluoride. The reaction typically occurs in anhydrous hydrogen fluoride as a solvent. The process involves the following steps:
- Dissolving cesium fluoride in anhydrous hydrogen fluoride.
- Adding antimony pentafluoride to the solution.
- Allowing the reaction to proceed at low temperatures to form cesium hexafluorostiboranuide.
Industrial Production Methods
Industrial production of cesium hexafluorostiboranuide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of specialized equipment to handle the highly reactive and corrosive reagents is essential for safe and efficient production.
化学反应分析
Types of Reactions
Caesium hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: It can participate in substitution reactions where the hexafluorostiboranuide anion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen or metals like zinc can be used.
Substitution: Reagents like halides or other anionic species can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.
科学研究应用
Caesium hexafluoroantimonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: It is employed in studies involving ion exchange and membrane transport due to its unique ionic properties.
Medicine: Research into its potential use in radiopharmaceuticals and cancer treatment is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including advanced ceramics and electronic components.
作用机制
The mechanism by which cesium hexafluorostiboranuide exerts its effects involves its ability to act as a strong Lewis acid. This property allows it to facilitate various chemical reactions by accepting electron pairs from other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Cesium fluoride: Used in similar applications but lacks the unique properties of the hexafluorostiboranuide anion.
Antimony pentafluoride: Shares some reactivity but is more commonly used as a standalone reagent.
Hexafluorophosphate salts: Similar in structure but with different chemical properties and applications.
Uniqueness
Caesium hexafluoroantimonate is unique due to its combination of cesium and hexafluorostiboranuide, which imparts distinct reactivity and stability. Its ability to act as a strong Lewis acid makes it particularly valuable in catalysis and other chemical processes.
属性
IUPAC Name |
cesium;hexafluoroantimony(1-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMJUXHXIKZIMM-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sb-](F)(F)(F)(F)F.[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsF6Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633384 |
Source


|
| Record name | Caesium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.656 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16949-12-5 |
Source


|
| Record name | Caesium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
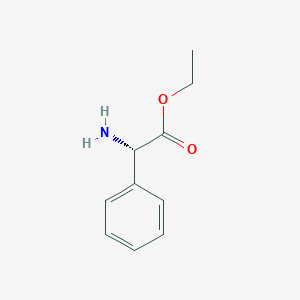
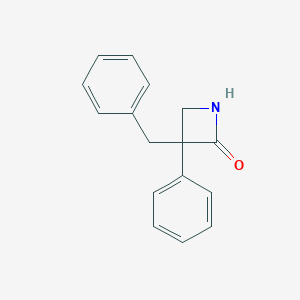

![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
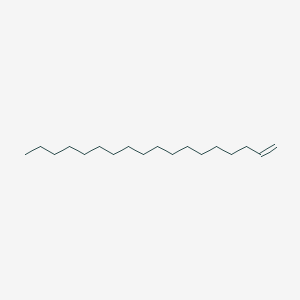


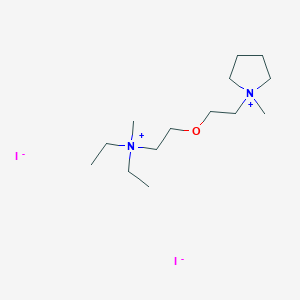
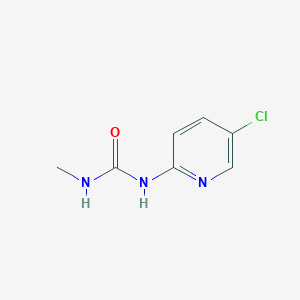

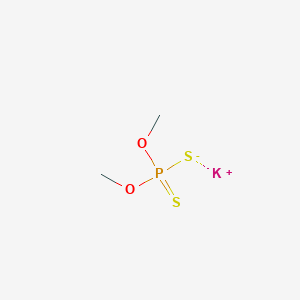
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
